5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide
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Overview
Description
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide typically involves multi-step organic reactions. The starting materials include 3,5-dichloropyridine, 4-fluorobenzylamine, and 4-nitrothiazole-2-carboxylic acid. The synthetic route may involve:
Thioether Formation: Reacting 3,5-dichloropyridine with a thiol derivative to form the thioether linkage.
Amidation: Coupling the thioether intermediate with 4-fluorobenzylamine to form the amide bond.
Nitration: Introducing the nitro group into the thiazole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis and medicinal chemistry. It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Biology
In biological research, the compound may be used to study its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It is studied for its potential use in developing new medications.
Industry
In the industrial sector, the compound may be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-chlorobenzyl)-4-nitrothiazole-2-carboxamide
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide
Uniqueness
The unique combination of the dichloropyridinyl, fluorobenzyl, and nitrothiazole moieties in 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H9Cl2FN4O3S2 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[(4-fluorophenyl)methyl]-4-nitro-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN4O3S2/c17-10-6-20-7-11(18)12(10)27-16-13(23(25)26)22-15(28-16)14(24)21-5-8-1-3-9(19)4-2-8/h1-4,6-7H,5H2,(H,21,24) |
InChI Key |
XQFBEVHNQMSHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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